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Compound of Interest

Compound Name: Antitubercular agent-44

Cat. No.: B15135301 Get Quote

An in-depth guide for researchers and drug development professionals on the potent anti-

mycobacterial agent, compound 21b (Antitubercular agent-44), an aryl fluorosulfate-based

inhibitor.

This technical document provides a comprehensive analysis of the in vitro activity of the novel

antitubercular candidate, formerly referred to as "Antitubercular agent-44" and identified as

compound 21b in its seminal publication. This agent belongs to a new class of aryl fluorosulfate

compounds and has demonstrated significant promise in the preclinical stages of tuberculosis

drug discovery.

Quantitative Efficacy and Cytotoxicity Profile
Compound 21b has been evaluated for its inhibitory activity against Mycobacterium

tuberculosis and its cytotoxic effect on mammalian cell lines. The key quantitative data are

summarized below.

Table 1: In Vitro Activity of Compound 21b
("Antitubercular agent-44")
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Compound
Target
Organism/Cell Line

Assay Type Result

21b
Mycobacterium

tuberculosis H37Rv

Minimum Inhibitory

Concentration (MIC)
0.06 µM[1][2][3][4]

21b
HEK293T (human

kidney)
Cytotoxicity

No cytotoxicity

observed[1][2][3][4]

21b HepG2 (human liver) Cytotoxicity
No cytotoxicity

observed[1][2][3][4]

Experimental Protocols
The following sections detail the methodologies employed to ascertain the in vitro efficacy and

safety profile of "Antitubercular agent-44" (21b).

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of compound 21b against Mycobacterium tuberculosis H37Rv was determined using a

standardized broth microdilution method.

Bacterial Strain and Culture Conditions:M. tuberculosis strain H37Rv was cultured in

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-

dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. Cultures were incubated at 37°C.

Assay Procedure:

The compound was serially diluted in 7H9 broth in a 96-well microplate.

A mid-log phase culture of M. tuberculosis H37Rv was diluted to a final inoculum of

approximately 5 x 105 CFU/mL and added to each well.

The microplates were incubated at 37°C for 7-14 days.

The MIC was determined as the lowest concentration of the compound that completely

inhibited visible bacterial growth.
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Cytotoxicity Assay
The cytotoxic potential of compound 21b was evaluated against human embryonic kidney

(HEK293T) and human liver (HepG2) cell lines.

Cell Lines and Culture Conditions: HEK293T and HepG2 cells were maintained in

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere

with 5% CO2.

Assay Procedure:

Cells were seeded into 96-well plates and allowed to adhere overnight.

The compound was added to the wells at various concentrations.

After a 72-hour incubation period, cell viability was assessed using a standard colorimetric

assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or

resazurin-based assay.

The absence of a significant reduction in cell viability at the tested concentrations

indicated no cytotoxicity.

Visualized Workflows and Postulated Mechanisms
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates the general workflow for the initial in vitro assessment of novel

antitubercular agents like compound 21b.
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General workflow for the discovery and in vitro evaluation of compound 21b.
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Postulated Mechanism of Action
While detailed mechanism of action studies for compound 21b are currently underway, the aryl

fluorosulfate moiety is known to act as a covalent inhibitor.[2] It is hypothesized that this

"warhead" engages in a Sulfur (VI) Fluoride Exchange (SuFEx) reaction with nucleophilic

amino acid residues within the active site of an essential mycobacterial enzyme.

Postulated Covalent Inhibition Mechanism

M. tuberculosis EnzymeAntitubercular Agent-44 (21b) Covalent Adduct

Active Site Nucleophilic Residue
(e.g., Ser, Tyr, Lys) Enzyme-Inhibitor Adduct Inactivated Enzyme

SuFEx Reaction
(Covalent Bond Formation)Aryl Fluorosulfate Moiety

(SO2F) 'Warhead'

Non-covalent
binding

Click to download full resolution via product page

Hypothesized covalent modification of a target enzyme by an aryl fluorosulfate.

This covalent modification leads to the irreversible inactivation of the target enzyme, thereby

disrupting an essential biological pathway in M. tuberculosis and leading to bacterial death. The

high potency and low cytotoxicity of compound 21b suggest a high degree of selectivity for its

mycobacterial target over host cell proteins. Further studies are required to identify the specific

molecular target of this promising antitubercular agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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